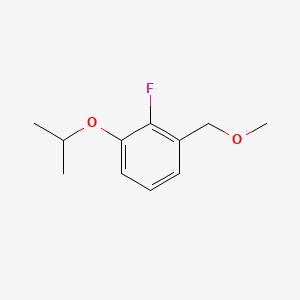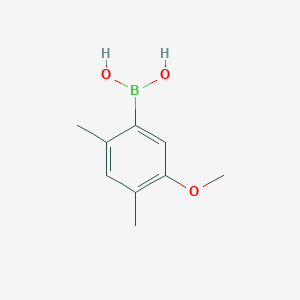
3-Ethoxy-5-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the 3-position and an isopropyl group at the 5-position on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-5-isopropylbenzene with an appropriate acylating agent, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethoxy-5-isopropylbenzoic acid.
Reduction: 3-Ethoxy-5-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-5-isopropylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzaldehyde: Lacks the isopropyl group, which can affect its reactivity and applications.
5-Isopropylbenzaldehyde: Lacks the ethoxy group, leading to different chemical and physical properties.
3-Methoxy-5-isopropylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
Uniqueness
3-Ethoxy-5-isopropylbenzaldehyde is unique due to the presence of both ethoxy and isopropyl groups on the benzene ring, which can provide distinct reactivity and selectivity in chemical reactions. These functional groups can also influence the compound’s physical properties, such as solubility and boiling point, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-ethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-10(8-13)5-11(7-12)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
BFZVMPDVYVREMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



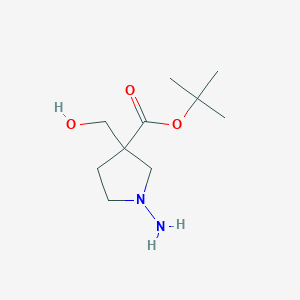
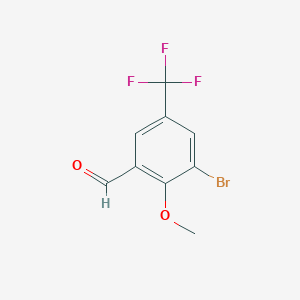
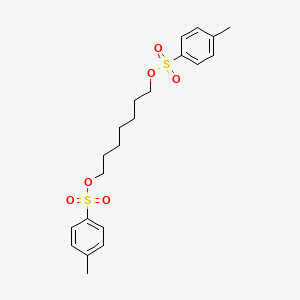

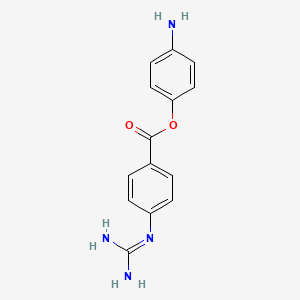

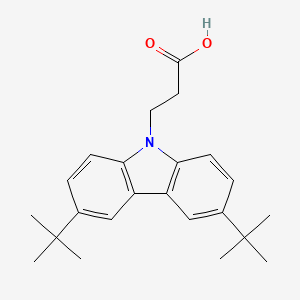
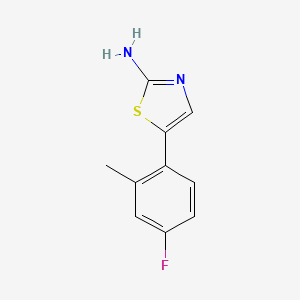
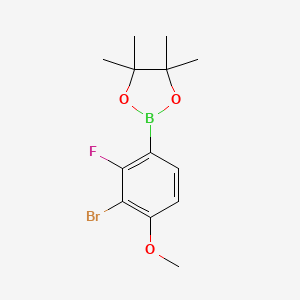
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

